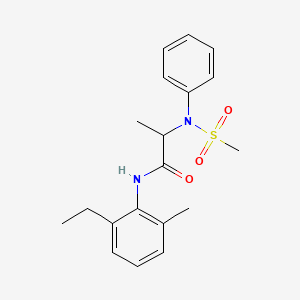

![molecular formula C12H15N3O3S2 B4067731 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4067731.png)

4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzothiadiazole

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 5-substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides, involves converting organic acids into corresponding esters, hydrazides, and then to the target compounds through reactions with 4-(4-(bromomethyl)phenylsulfonyl) morpholine in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Aziz ur-Rehman et al., 2015). These steps highlight the complexity and the necessity of specific conditions for the successful synthesis of such compounds.

Molecular Structure Analysis

Structural analysis through X-ray crystallography and spectroscopic techniques is crucial for understanding the configuration and conformation of these compounds. For instance, the structure of 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole has been established, providing insight into molecular forces like S⋯O close contact and NH⋯N hydrogen bonds, which are vital for the compound's stability and interactions (V. Fülöp et al., 1987).

Chemical Reactions and Properties

The chemical behavior of these compounds under various conditions can reveal their reactivity and potential for further modification. For example, the reactivity of 1,1'-sulfonylbis(benzotriazole) with secondary amines to afford o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles under certain conditions illustrates the versatility and potential for generating a variety of derivatives with different properties (A. Katritzky et al., 2007).

Physical Properties Analysis

The determination of physical properties such as solubility, melting point, and stability under environmental conditions is essential for understanding the practical applications and handling of these compounds. Studies such as the determination of 2-(4-Morpholinyl)benzothiazole in environmental samples provide valuable data on the presence and persistence of such compounds in the environment (H. Kumata et al., 1996).

Scientific Research Applications

Antimicrobial and Biological Screening

Some novel compounds comprising benzothiazole and sulphonamide, including those similar to "4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzothiadiazole," have been synthesized for antimicrobial screening. These compounds have been shown to possess therapeutic potentials, with a wide range of biodynamic properties exhibited by benzothiazoles and sulphonamide compounds, which are known for their pharmacologically proven therapeutic potentials (Jagtap et al., 2010).

Environmental Detection

2-(4-Morpholinyl)benzothiazole, a compound related to the one , exists in automobile tire rubber as an impurity of a vulcanization accelerator and has been proposed as a potential molecular marker of street runoff. An analytical method for detecting this compound in environmental samples like street dusts and river sediments by gas chromatography has been described, showcasing its importance in environmental studies (Kumata et al., 1996).

Anticonvulsant Activity

The synthesis of benzothiazole coupled sulfonamide derivatives and their evaluation for anticonvulsant activity highlight the medicinal potential of such compounds. Among the synthesized compounds, some have shown potent anticonvulsant effects in models, indicating their relevance in drug discovery for neurological conditions (Khokra et al., 2019).

Molecular Sensing

Novel 2,1,3-benzothiadiazole derivatives have been used as selective fluorescent and colorimetric sensors for fluoride ion. These sensors displayed a noticeable colorimetric and fluorescent response only to fluoride ions among various anions tested, showing the utility of benzothiadiazole derivatives in chemical sensing applications (Wu et al., 2016).

Antimicrobial Agents

The design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents demonstrate the chemical versatility and application of such compounds in developing new antimicrobial agents. These compounds were evaluated for their antimicrobial activities, with some showing good or moderate activity (Sahin et al., 2012).

properties

IUPAC Name |

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S2/c1-8-6-15(7-9(2)18-8)20(16,17)11-5-3-4-10-12(11)14-19-13-10/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRAVWQAGOKNOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC3=NSN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-Dimethyl-morpholine-4-sulfonyl)-benzo[1,2,5]thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

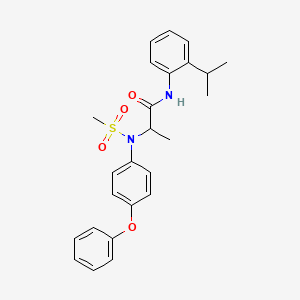

![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B4067649.png)

![1-cyclohexyl-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4067659.png)

![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B4067664.png)

![N-benzyl-2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067671.png)

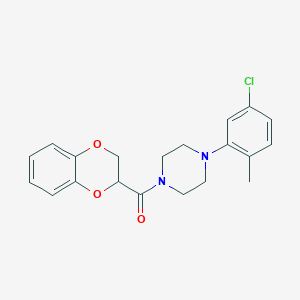

![1-[4-(benzyloxy)phenoxy]-3-[(4-chlorophenyl)amino]-2-propanol](/img/structure/B4067677.png)

![ethyl 4-({[(4-methyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4067680.png)

![N-{[(6-butyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4067710.png)

![4-[5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4067712.png)

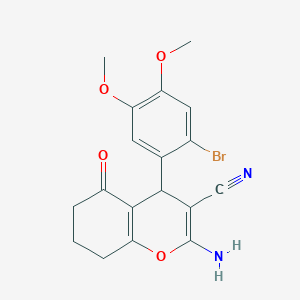

![8-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067716.png)

![(3aS*,6aR*)-5-cyclopentyl-3-(3,4-dimethoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4067746.png)